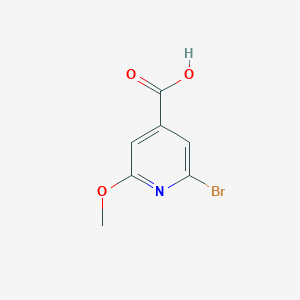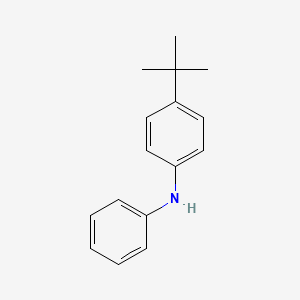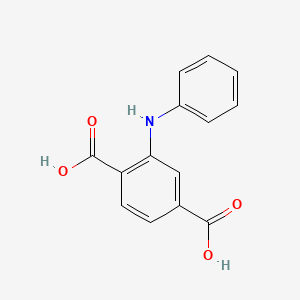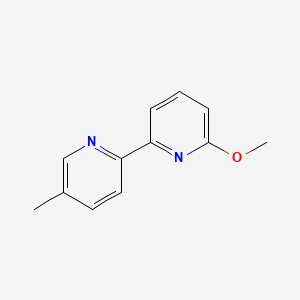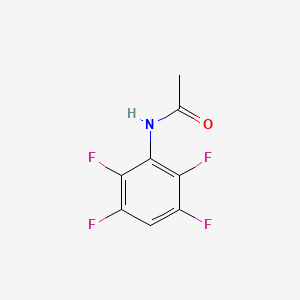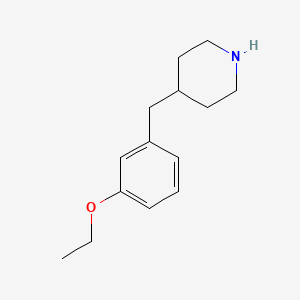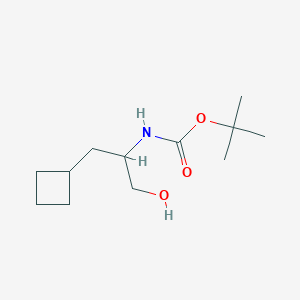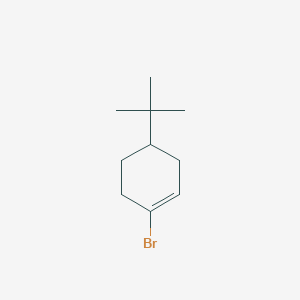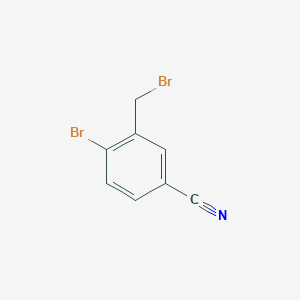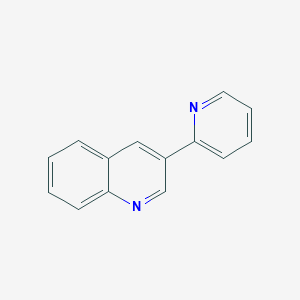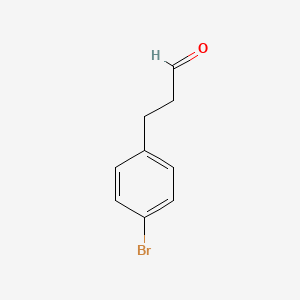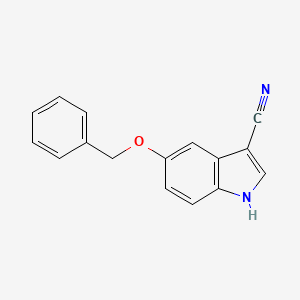
4-fluoro-1H-indole-7-carboxylic Acid
Overview
Description
4-fluoro-1H-indole-7-carboxylic Acid: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological and pharmacological activities, making them crucial in medicinal chemistry . The compound this compound is characterized by the presence of a fluorine atom at the 4th position and a carboxylic acid group at the 7th position of the indole ring .
Mechanism of Action
Target of Action
4-Fluoro-1H-indole-7-carboxylic Acid, like many indole derivatives, has been found to interact with a variety of targets in the body . Indole derivatives are known to bind with high affinity to multiple receptors, which makes them useful in the development of new therapeutic agents . They have been used in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular function . For example, some indole derivatives have been found to inhibit enzymes, such as tryptophan dioxygenase , which can lead to changes in metabolic pathways.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been found to inhibit the enzyme tryptophan dioxygenase, which plays a crucial role in the metabolism of the amino acid tryptophan . This can lead to changes in the levels of tryptophan and its metabolites in the body, potentially affecting a variety of physiological processes.
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely depending on their chemical structure .
Result of Action
The result of the action of this compound can depend on the specific targets it interacts with and the biochemical pathways it affects. For example, if it inhibits an enzyme involved in a critical metabolic pathway, this could lead to changes in the levels of certain metabolites in the body, potentially resulting in therapeutic effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the body can affect the stability and efficacy of the compound . Additionally, the presence of other molecules in the body, such as proteins or lipids, can also affect the compound’s action by interacting with it or altering its distribution within the body .
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which can influence various cellular processes .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones under acidic conditions .
Industrial Production Methods: Industrial production methods for 4-fluoro-1H-indole-7-carboxylic Acid often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of microwave irradiation to accelerate reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-fluoro-1H-indole-7-carboxylic Acid undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions occur readily.
Oxidation and Reduction: The compound can undergo oxidation to form quinonoid structures or reduction to form dihydroindoles.
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Oxidation: Manganese dioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products:
Electrophilic Substitution: Halogenated indoles, nitroindoles.
Oxidation: Quinonoid indoles.
Reduction: Dihydroindoles.
Scientific Research Applications
4-fluoro-1H-indole-7-carboxylic Acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Indole-3-acetic Acid: A plant hormone involved in growth and development.
5-fluoroindole: Another fluorinated indole derivative with similar biological activities.
Indole-7-carboxylic Acid: Lacks the fluorine atom but shares the carboxylic acid group.
Uniqueness: 4-fluoro-1H-indole-7-carboxylic Acid is unique due to the presence of both the fluorine atom and the carboxylic acid group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and bioavailability, while the carboxylic acid group increases its solubility and reactivity .
Properties
IUPAC Name |
4-fluoro-1H-indole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-7-2-1-6(9(12)13)8-5(7)3-4-11-8/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLCLHCOKQFBPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468859 | |
| Record name | 4-fluoro-1H-indole-7-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313337-34-7 | |
| Record name | 4-fluoro-1H-indole-7-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
